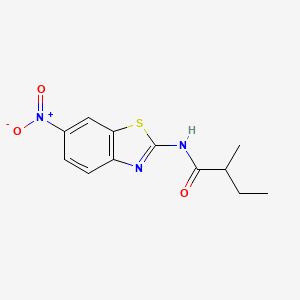
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Amidation: The final step involves the reaction of the nitrated benzothiazole with 2-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-methyl-N-(6-amino-1,3-benzothiazol-2-yl)butanamide.
Substitution: Various substituted benzothiazoles.
Hydrolysis: 2-methylbutanoic acid and 6-nitro-1,3-benzothiazol-2-amine.
Applications De Recherche Scientifique
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-tubercular agent due to its benzothiazole core.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzothiazole core can also interact with enzymes and proteins, disrupting their normal function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide: Similar structure but with a methyl group instead of a nitro group.
2-methyl-N-(6-chloro-1,3-benzothiazol-2-yl)butanamide: Similar structure but with a chloro group instead of a nitro group.
2-methyl-N-(6-amino-1,3-benzothiazol-2-yl)butanamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly useful in antimicrobial research.
Propriétés
Formule moléculaire |
C12H13N3O3S |
|---|---|
Poids moléculaire |
279.32 g/mol |
Nom IUPAC |
2-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H13N3O3S/c1-3-7(2)11(16)14-12-13-9-5-4-8(15(17)18)6-10(9)19-12/h4-7H,3H2,1-2H3,(H,13,14,16) |
Clé InChI |
GZDKCUNLWPSIPA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


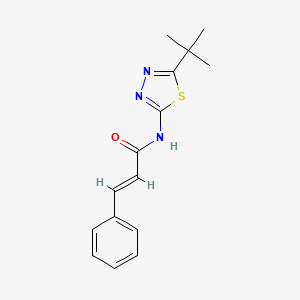
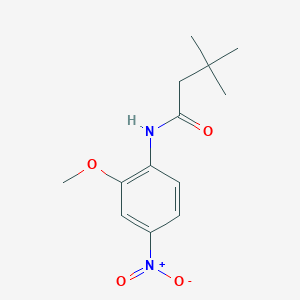
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937995.png)

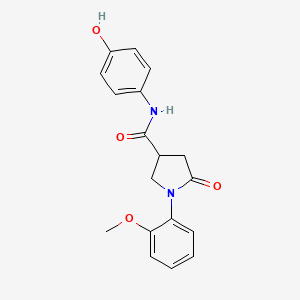
![1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938018.png)
![3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
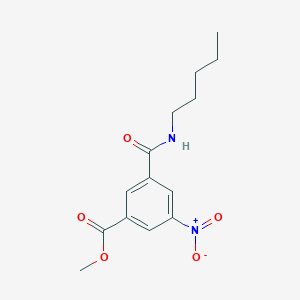
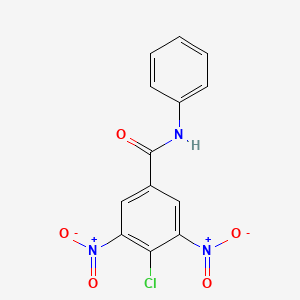
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14938060.png)

![N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14938069.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14938075.png)
![3-(4-Methoxyphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B14938080.png)
